molecular formula C16H12Cl2N4OS B12010732 4-((3,4-Dichlorobenzylidene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-((3,4-Dichlorobenzylidene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12010732
M. Wt: 379.3 g/mol
InChI Key: DMTQHSLTEBUADC-DJKKODMXSA-N
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Description

4-((3,4-Dichlorobenzylidene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a synthetic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-Dichlorobenzylidene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 3,4-dichlorobenzaldehyde with 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. Advanced techniques, such as continuous flow reactors, may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((3,4-Dichlorobenzylidene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium or potassium permanganate in neutral or alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with different functional groups.

Scientific Research Applications

4-((3,4-Dichlorobenzylidene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance and thermal stability.

Mechanism of Action

The mechanism of action of 4-((3,4-Dichlorobenzylidene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of microbial cells by interfering with their cell wall synthesis or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3,4-Dichlorobenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-((3,4-Dichlorobenzylidene)amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
  • 4-((3,4-Dichlorobenzylidene)amino)-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-((3,4-Dichlorobenzylidene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the methoxy group on the phenyl ring, which may enhance its biological activity and chemical stability compared to similar compounds. The dichlorobenzylidene moiety also contributes to its distinct chemical properties and reactivity.

Properties

Molecular Formula

C16H12Cl2N4OS

Molecular Weight

379.3 g/mol

IUPAC Name

4-[(E)-(3,4-dichlorophenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H12Cl2N4OS/c1-23-12-5-3-11(4-6-12)15-20-21-16(24)22(15)19-9-10-2-7-13(17)14(18)8-10/h2-9H,1H3,(H,21,24)/b19-9+

InChI Key

DMTQHSLTEBUADC-DJKKODMXSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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